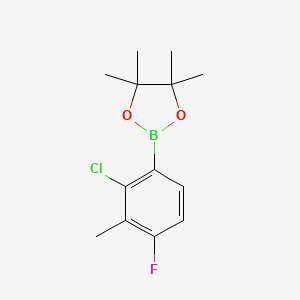

2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a pinacol boronic ester featuring a phenyl ring substituted at the 2-, 3-, and 4-positions with chlorine, methyl, and fluorine groups, respectively. The dioxaborolane ring enhances stability and reactivity, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and functional materials. Its substituents confer distinct electronic and steric properties, influencing its applications in organic synthesis and drug discovery .

Properties

IUPAC Name |

2-(2-chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClFO2/c1-8-10(16)7-6-9(11(8)15)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGBJABDKXHQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalyst Selection in Miyaura Borylation

Palladium catalysts significantly impact reaction efficiency. Pd(dppf)Cl outperforms Pd(PPh) in sterically demanding substrates due to its bulky ligands. For electron-deficient aryl halides, adding 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand enhances turnover.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalyst: Palladium acetate or palladium chloride

Base: Potassium carbonate or sodium hydroxide

Solvent: Ethanol, water, or a mixture of both

Temperature: Room temperature to 100°C

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds

Oxidation: Formation of phenols

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structural features.

Medicine: Investigated for its potential use in drug discovery and development, especially in the design of boron-containing drugs.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, resulting in the desired coupled product.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

Target Compound : 2-(2-Chloro-4-fluoro-3-methylphenyl)-

Analog 1 : 2-(5-Chloro-2-methylphenyl)- (a-isomer, )

- Substituents: Cl (5-position), CH₃ (2-position).

- Comparison: Lacks fluorine, reducing electron-withdrawing effects. Steric hindrance is similar but electronic environment less polarized.

Analog 2 : 2-(3-Chloro-4-fluoro-5-methylphenyl)- ()

- Substituents: Cl (3-position), F (4-position), CH₃ (5-position).

- Comparison: Similar substituents but different positions. The 5-methyl group may reduce steric hindrance near the boron center compared to the target compound’s 3-methyl group.

Analog 3 : 2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)- ()

Table 1: Structural and Physical Properties

*Calculated based on molecular formula.

Key Findings

- Substituent Position : Halogen and methyl group positions critically influence electronic effects and steric profiles, impacting reactivity and application.

- Synthetic Efficiency : Yields vary significantly based on substituent complexity, with halogenated analogs often requiring rigorous purification .

- Biological Activity : Dichloro-dimethoxyphenyl derivatives () demonstrate substituent-driven bioactivity, underscoring their utility in drug discovery.

Biological Activity

The compound 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a dioxaborolane derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₄BClF₄O₂

- Molecular Weight : 324.51 g/mol

- CAS Number : 2121515-04-4

Dioxaborolanes are known for their ability to form stable complexes with various biomolecules. The presence of halogen substituents (chlorine and fluorine) on the aromatic ring can enhance the compound's reactivity and selectivity towards biological targets. The specific mechanism of action for this compound is still under investigation; however, it is hypothesized to interact with key enzymes or receptors involved in cellular signaling pathways.

Biological Activity

Research indicates that compounds similar to 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit various biological activities:

- Antimicrobial Activity : Some studies have shown that dioxaborolanes can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Anticancer Potential : Preliminary data suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines by inducing apoptosis or inhibiting proliferation.

- Enzyme Inhibition : Dioxaborolanes have been studied for their potential to inhibit enzymes involved in drug resistance mechanisms in bacteria.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several dioxaborolane derivatives against common pathogens. The results indicated that 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited significant inhibitory effects against both Staphylococcus aureus and Escherichia coli strains.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways and disruption of mitochondrial membrane potential, leading to cell death.

Q & A

Q. What are the primary synthetic routes for 2-(2-Chloro-4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory settings?

The compound is typically synthesized via multi-step reactions involving boron trifluoride etherate-mediated coupling or transition-metal-catalyzed borylation. A common protocol involves reacting the corresponding aryl halide precursor with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂). Post-synthesis purification often employs flash column chromatography with hexane/ethyl acetate gradients to achieve >95% purity .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The dioxaborolane group acts as a stable boronic ester precursor, enabling carbon-carbon bond formation with aryl/heteroaryl halides. Reaction conditions typically require a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and polar aprotic solvents (e.g., DMF) at 80–100°C. The chloro, fluoro, and methyl substituents on the phenyl ring influence electronic and steric effects, which may require optimization of coupling partners .

Q. What analytical methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern and dioxaborolane integrity. The boron-bound carbon (C-B) is often absent due to quadrupolar relaxation but can be inferred indirectly .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm accuracy).

- Elemental Analysis : Ensures purity by matching experimental and theoretical C/H/B/Cl/F ratios .

Q. What are the stability and storage recommendations for this compound?

The compound is moisture-sensitive and should be stored under inert gas (argon/nitrogen) at 2–8°C. Degradation studies suggest a shelf life of 12–18 months when protected from light and humidity. Solubility in common organic solvents (e.g., THF, DCM) is >50 mg/mL .

Advanced Research Questions

Q. How do substituents (Cl, F, CH₃) on the phenyl ring influence reactivity in cross-coupling reactions?

- Chloro : Enhances electrophilicity of the aryl ring, facilitating oxidative addition but may sterically hinder transmetallation.

- Fluoro : Electron-withdrawing effects stabilize the boronate intermediate but reduce nucleophilicity.

- Methyl : Steric hindrance at the 3-position may slow coupling kinetics. Comparative studies of analogs (e.g., dichloro vs. difluoro derivatives) suggest that Cl/F substitution patterns significantly alter reaction yields and regioselectivity .

Q. What strategies mitigate side reactions during catalytic borylation?

- Protecting Groups : Methoxymethyl (MOM) or tert-butyldimethylsilyl (TBS) groups can shield reactive sites during synthesis .

- Catalyst Tuning : Bulky ligands (e.g., SPhos) reduce homocoupling byproducts.

- Solvent Optimization : Mixed solvents (e.g., toluene/water) improve phase separation in biphasic systems .

Q. How can computational modeling predict the compound’s behavior in catalytic cycles?

Density Functional Theory (DFT) simulations model transition states in Suzuki-Miyaura reactions, focusing on Pd-B bond formation and steric interactions. Molecular docking studies also explore potential interactions with biological targets (e.g., enzymes in cancer pathways) .

Q. What are the challenges in detecting boron-containing intermediates via NMR?

Quadrupolar broadening of ¹¹B NMR signals complicates direct observation. Indirect methods, such as ¹H-¹⁵N HMBC or isotopic labeling, are often employed. For example, ¹⁹F NMR can track fluorine substituents adjacent to boron to infer intermediate structures .

Q. How does this compound compare to structurally similar dioxaborolanes in medicinal chemistry?

Analogues with trifluoromethyl or difluoromethyl groups exhibit enhanced metabolic stability but reduced solubility. The 3-methyl group in this compound may improve membrane permeability compared to bulkier substituents, as shown in pharmacokinetic studies of related biphenyl derivatives .

Q. What protocols validate biological activity in vitro?

- Cytotoxicity Assays : IC₅₀ values are determined against cancer cell lines (e.g., prostate cancer models) using MTT or CellTiter-Glo.

- Target Engagement : Fluorescence polarization assays track binding to enzymes like glycolytic kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.